1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a partially saturated pyridine ring. Its synthesis is achieved via sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by catalytic debenzylation (H₂/Pd-C) on a multigram scale . This method is versatile, allowing the introduction of diverse N⁶-substituents (e.g., benzyl, alkyl, or aryl groups) to modulate physicochemical and biological properties .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-5-3-7-2-4-9-6-8(7)10/h3,5,9H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAUMVVHFYDLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One efficient route involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is applicable for the synthesis of various N6-substituted analogues as well .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Sodium Borohydride: Used for the reduction step.
Hydrogen over Palladium on Carbon: Used for the debenzylation step.
Major Products
The major product of these reactions is this compound itself, along with various N6-substituted analogues depending on the starting materials used .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. It exhibits properties that may be beneficial in treating neurological disorders and other conditions.
- Neuroprotective Effects : Research indicates that derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine may have neuroprotective effects. For instance, studies have shown that certain analogs can modulate neurotransmitter systems, which could be useful in managing diseases like Parkinson's and Alzheimer's disease .
- Antidepressant Activity : Some studies suggest that compounds related to this compound may exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels .
Organic Synthesis
The synthesis of this compound has been a focus of various research efforts due to its structural complexity and potential utility in creating other chemical entities.
- Efficient Synthesis Methods : A notable synthesis method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride followed by debenzylation. This method has been reported to yield high purity and quantities of the target compound .
Several case studies highlight the compound's role in drug development and synthetic applications:
- Case Study 1 : In a study published in Synthesis, researchers synthesized various N-substituted analogs of this compound. These analogs were evaluated for their biological activities against specific targets in neurological pathways .
- Case Study 2 : Another investigation explored the compound's interaction with serotonin receptors. The findings indicated that certain derivatives showed promising binding affinities that could lead to the development of new antidepressant medications .
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cancer cell proliferation and migration . The exact pathways and molecular interactions depend on the specific derivative and its target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Pyrazolo[4,3-c]pyridine Derivatives
- Structure : Replaces the pyrrolidine nitrogen with a pyrazole ring (e.g., 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, C₇H₁₁N₃) .
- This modification is critical in ligand-receptor interactions, as seen in Family C compounds targeting nuclear receptors like FXR .
Thieno[2,3-c]pyridine Derivatives
- Example: Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) replaces the pyrrolidine with a thiophene ring .
- Impact : The sulfur atom increases lipophilicity and influences metabolic stability. EAMT demonstrates strong antitubulin activity (IC₅₀ = 25–440 nM) via colchicine-site binding, with N⁶-alkoxycarbonyl groups essential for potency .
Furo[2,3-c]pyridine Derivatives
Substituent Effects
Pharmacokinetic and ADMET Profiles
- Pyrrolo[2,3-c]pyridine: Limited ADMET data, but N⁶-substituents likely improve oral bioavailability by adhering to Lipinski’s rules (e.g., logP < 5, MW < 500) .
- EAMT (Thieno analog): Complies with Lipinski’s/Pfizer’s rules; predicted low endocrine disruption risk and good oral availability .
- Pyrazolo[4,3-c]pyridine : Structural analogs show moderate metabolic stability but require further toxicity profiling .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is an organic compound with significant biological activity. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, and therapeutic potential based on diverse research findings.
Synthesis Overview
The synthesis of this compound has been optimized through various methods. A notable approach involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation using hydrogen over palladium on carbon. This method yields high purity and efficiency for large-scale production .
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit cytotoxic activity against various cancer cell lines. A study highlighted the potency of these compounds in inhibiting the HGF/MET signaling pathway, which is implicated in many cancers. The derivatives showed considerable cytotoxic effects with IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 1-Methyl-4,5,6,7-tetrahydro | 0.045 | HGF/MET signaling pathway |
| Pyrrolo[2,3-c]pyridine Derivative | 0.032 | Cancer cell proliferation |
Neuroprotective Effects
In addition to anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. These effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Study on Cytotoxic Activity
A comprehensive study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic potential against human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their activity. For instance, the introduction of alkyl groups at the nitrogen positions improved solubility and potency .
Neuroprotection in Animal Models
In animal studies focusing on neurodegenerative diseases, compounds derived from this compound exhibited protective effects against neuronal damage induced by toxins. These findings suggest a promising avenue for developing treatments for conditions like Alzheimer's and Parkinson's disease .
Q & A
Q. Advanced
- Substituent effects : Derivatives with electron-withdrawing groups (e.g., chloro) at the 7-position enhance cytotoxicity, particularly in EGFR-overexpressing A431 cells (IC₅₀ < 1 μM). Bulky substituents at the 3-position reduce activity due to steric hindrance .
- Scaffold rigidity : Saturation of the tetrahydro ring improves metabolic stability but may reduce binding affinity to kinase targets .
- Validation : Cross-testing in p53-deficient vs. wild-type cell lines clarifies mechanisms (e.g., apoptosis vs. cell cycle arrest) .
What analytical techniques are critical for characterizing pyrrolo[2,3-c]pyridine derivatives?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., distinguishing 3- vs. 4-substituted isomers) .
- HPLC-MS : Evaluates purity (>95%) and detects byproducts from incomplete cyclization .
- X-ray crystallography : Resolves ambiguities in fused-ring conformation, particularly for chiral intermediates .
How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-c]pyridine derivatives?
Q. Advanced
- Target specificity : Proton pump inhibition () vs. kinase/SSAO inhibition () may arise from divergent substituent effects. For example, 7-chloro derivatives show dual activity, necessitating selectivity assays (e.g., ATP-binding vs. proton transport assays) .
- Cell line variability : Use isogenic cell lines (e.g., A431 with/without EGFR amplification) to isolate genetic contributors .
What role does the 1-methyl group play in stability and bioactivity?
Q. Basic
- Steric protection : The methyl group at the 1-position prevents oxidation of the pyrrolidine nitrogen, enhancing metabolic stability in hepatic microsomal assays .
- Bioactivity trade-off : While improving pharmacokinetics, methylation reduces solubility, requiring formulation optimization (e.g., salt formation) .
How does gold-catalyzed hydroarylation improve synthesis efficiency?
Q. Advanced
- Regioselectivity : Au(I) catalysts favor 6-endo cyclization over competing pathways, achieving >80% yield in pyrrolo[2,3-c]pyridine formation .
- Solvent effects : Polar aprotic solvents (e.g., dioxane) minimize side reactions compared to traditional Brønsted acid conditions .
What are key considerations for introducing substituents to the pyrrolo[2,3-c]pyridine scaffold?
Q. Basic
- Temperature control : Low temperatures (0°C) prevent over-alkylation during Grignard reactions .
- Solvent choice : THF facilitates nucleophilic addition, while DMF enhances Buchwald-Hartwig amination for aryl groups .
How do structural features of pyrrolo[2,3-c]pyridine derivatives influence enzyme inhibition?
Q. Advanced
- SSAO inhibition : 3-Carboxamide derivatives show nanomolar IC₅₀ values by mimicking endogenous substrates (e.g., benzylamine) .
- Kinase inhibition : Planar fused-ring systems align with ATP-binding pockets in VEGFR and FGFR, with 5-methoxy groups enhancing hydrophobic interactions .
What challenges arise in achieving regioselectivity during functionalization?
Q. Advanced
- Competing sites : Electrophilic substitution at the 3- vs. 4-position is controlled by directing groups (e.g., nitro at C-3 favors C-4 bromination) .
- Cross-coupling limitations : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids with low steric bulk to avoid homocoupling .
How do researchers address variable cytotoxicity responses in genetic backgrounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
